molecular formula C35H42N4O7S B567014 Fmoc-N-Me-Arg(Pbf)-OH CAS No. 913733-27-4

Fmoc-N-Me-Arg(Pbf)-OH

Cat. No. B567014
CAS RN: 913733-27-4
M. Wt: 662.79558
InChI Key: AXPMRTFXKPJFIB-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-Me-Arg(Pbf)-OH is a derivative used for the introduction of N-α-methyl-arginine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It has a molar mass of 662.80 g/mol .


Synthesis Analysis

The synthesis of Fmoc-N-Me-Arg(Pbf)-OH involves the use of any standard activation method . The Pbf protecting group can be easily cleaved during the trifluoroacetic acid (TFA)-mediated cleavage reaction .


Molecular Structure Analysis

The Hill formula for Fmoc-N-Me-Arg(Pbf)-OH is C₃₅H₄₂N₄O₇S₇ . The structure formula can be found on the product page .


Chemical Reactions Analysis

The poor performance of Fmoc-N-Me-Arg(Pbf)-OH in peptide chain growth is attributed to the formation of a fully inactive δ-lactam, which often results in a reduction in yield and the concomitant formation of the corresponding des-Arg peptides .


Physical And Chemical Properties Analysis

Fmoc-N-Me-Arg(Pbf)-OH appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

  • Improvement of Solid-Phase Peptide Synthesis (SPPS) : The incorporation of Fmoc-Arg(Pbf)-OH in SPPS using N-butylpyrrolidinone (NBP) as a solvent was explored by De la Torre et al. (2020). They developed a strategy to improve the performance of SPPS, particularly for the industrial preparation of peptides using this approach (De la Torre et al., 2020).

  • Synthesis of Pbf-Protected Argininic Acid : The efficiency of NO as a temporary guanidino-protecting group in the synthesis of Pbf-protected argininic acid, a building block for Fmoc-SPPS, was demonstrated by Cupido et al. (2005). They obtained high yields using a large excess of nitrosating agent (Cupido et al., 2005).

  • Enhanced Synthesis Methods : Yong-yu Hong (2006) studied the synthesis of Fmoc-Arg(Pbf)-OH and found that adding phase-transfer catalyzer tetraethyl ammonium bromide (TEBA) improved the reaction efficiency and yield (Hong Yong-yu, 2006).

  • Microwave-Irradiation Techniques : Shen Shu-bao (2012, 2009) explored the use of microwave-irradiation in the solid phase synthesis of peptides, such as leuprorelin, involving Fmoc-Arg(Pbf)-OH. This technique improved the yield and efficiency of the coupling reactions (Shen Shu-bao, 2012), (Shen Shu-bao, 2009).

  • Impurity Identification in Fmoc-Amino Acids : Hlebowicz et al. (2008) identified beta-Ala contamination in Fmoc-amino acids, including Fmoc-Arg(Pbf)-OH, as a general problem in the manufacture of peptide drug substances. They collaborated with suppliers to introduce new specifications to limit these impurities (Hlebowicz et al., 2008).

  • Optimization of Solid-Phase Synthesis Conditions : Roodbeen et al. (2012) conducted a study on microwave heating in the solid-phase synthesis of N-methylated peptides. They found that incorporation of Fmoc-Arg(Pbf)-OH had higher yields at room temperature, highlighting the impact of temperature on synthesis efficiency (Roodbeen et al., 2012).

  • Application in Antitumor Peptide Synthesis : The synthesis of antitumor peptide AP-9 using Fmoc-SPPS was explored by Pingkai O. (2007). They optimized conditions for the coupling reaction involving Fmoc-Arg(Pbf)-OH, achieving a high yield of 80.2% (Pingkai O., 2007).

  • Synthesis of Alzheimer's Aβ-Amyloid Peptide : Milton et al. (1997) described the use of Fmoc-aminoacyl fluorides, including Fmoc-Arg(Pbf)-OH, in the synthesis of Alzheimer's Aβ-amyloid peptide, demonstrating an improvement in yield and purity (Milton et al., 1997).

Mechanism of Action

Target of Action

Fmoc-N-Me-Arg(Pbf)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide sequences that it is incorporated into during synthesis . These peptide sequences can vary widely, depending on the specific application or research focus .

Mode of Action

The compound interacts with its targets through the process of peptide synthesis . During this process, Fmoc-N-Me-Arg(Pbf)-OH is incorporated into the growing peptide chain, contributing its unique chemical structure to the final peptide product . This results in changes to the peptide’s overall structure and function, depending on the specific location and context of the Fmoc-N-Me-Arg(Pbf)-OH within the peptide sequence .

Biochemical Pathways

The biochemical pathways affected by Fmoc-N-Me-Arg(Pbf)-OH are largely dependent on the specific peptide sequences it is incorporated into . As a building block in peptide synthesis, this compound can influence a wide range of biochemical pathways through its role in the creation of bioactive peptides . These peptides can interact with various biological targets, influencing cellular signaling, enzymatic activity, and other biochemical processes .

Pharmacokinetics

As a compound used in peptide synthesis, its pharmacokinetic properties would be largely determined by the specific peptide it is incorporated into . The bioavailability of the resulting peptide would also depend on factors such as its size, charge, hydrophobicity, and the presence of any additional modifications .

Result of Action

The molecular and cellular effects of Fmoc-N-Me-Arg(Pbf)-OH’s action are determined by the specific peptide sequences it is incorporated into . These peptides can have a wide range of effects, from influencing cellular signaling pathways to modulating the activity of enzymes or other proteins . The specific effects would depend on the peptide’s structure, function, and its interactions with other molecules in the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fmoc-N-Me-Arg(Pbf)-OH. Factors such as temperature, pH, and the presence of other chemicals can affect the peptide synthesis process and the stability of the resulting peptides . Additionally, the biological environment in which the peptides act (such as the presence of specific enzymes or cellular structures) can also influence their efficacy .

Future Directions

The future directions for Fmoc-N-Me-Arg(Pbf)-OH could involve further studies on its incorporation into a growing peptide chain . This could potentially lead to improvements in yield and a reduction in the formation of the corresponding des-Arg peptides .

properties

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGKXARLCPKZHJ-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913733-27-4
Record name Fmoc-N-Me-Arg(Pbf)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.